(3S)-3-[[(13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
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Overview
Description
(3S)-3-[[(13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid is a complex peptide compound derived from rat brain tissue. This compound is part of the natriuretic peptide family, which plays a crucial role in regulating blood pressure, fluid balance, and cardiovascular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of natriuretic factor-45 involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using activating agents like HBTU or DIC, and deprotected using TFA. The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of natriuretic factor-45 follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification process involves large-scale HPLC systems, and the final product is lyophilized for stability and storage.
Chemical Reactions Analysis
Types of Reactions
Natriuretic factor-45 undergoes various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid substitutions can be introduced to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each exhibiting different biological activities.
Scientific Research Applications
Natriuretic factor-45 has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and neuroprotection.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Natriuretic factor-45 exerts its effects through binding to natriuretic peptide receptors (NPRs), primarily NPR-A and NPR-B . This binding activates guanylyl cyclase, leading to the production of cyclic GMP (cGMP). The increase in cGMP levels results in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance.
Comparison with Similar Compounds
Similar Compounds
Atrial Natriuretic Peptide (ANP): Shares structural similarities but is derived from the heart.
Brain Natriuretic Peptide (BNP): Also involved in cardiovascular regulation but has different receptor affinities.
C-type Natriuretic Peptide (CNP): Primarily acts on NPR-B and has distinct physiological roles.
Uniqueness
Natriuretic factor-45 is unique due to its specific amino acid sequence and origin from rat brain tissue. Its distinct receptor binding profile and biological activities set it apart from other natriuretic peptides.
Properties
IUPAC Name |
(3S)-3-[[(13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t75-,76-,77-,78-,82-,83-,84-,85-,86-,87-,88-,89-,90?,91-,92-,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103?,104?,113-,114-,115-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSKSHHAEYGHSB-AOAOZQKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C146H239N47O44S3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3453.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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